molecular formula C22H18ClN3S B2667589 N-benzyl-2-{[(4-chlorophenyl)methyl]sulfanyl}quinazolin-4-amine CAS No. 688354-49-6

N-benzyl-2-{[(4-chlorophenyl)methyl]sulfanyl}quinazolin-4-amine

Cat. No.: B2667589
CAS No.: 688354-49-6
M. Wt: 391.92
InChI Key: CFMMZAKMXZICMZ-UHFFFAOYSA-N
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Description

N-benzyl-2-{[(4-chlorophenyl)methyl]sulfanyl}quinazolin-4-amine is a quinazoline derivative characterized by a benzyl group at the 4-amine position and a [(4-chlorophenyl)methyl]sulfanyl substituent at position 2. The 4-chlorobenzyl sulfanyl group introduces steric bulk and electron-withdrawing properties, which may influence binding affinity and metabolic stability.

Properties

IUPAC Name

N-benzyl-2-[(4-chlorophenyl)methylsulfanyl]quinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN3S/c23-18-12-10-17(11-13-18)15-27-22-25-20-9-5-4-8-19(20)21(26-22)24-14-16-6-2-1-3-7-16/h1-13H,14-15H2,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFMMZAKMXZICMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC(=NC3=CC=CC=C32)SCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-{[(4-chlorophenyl)methyl]sulfanyl}quinazolin-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized by the condensation of anthranilic acid with formamide or formic acid under reflux conditions.

    Introduction of the 4-Chlorophenylmethylsulfanyl Group: The 4-chlorophenylmethylsulfanyl group can be introduced by reacting the quinazoline intermediate with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate.

    Benzylation: The final step involves the benzylation of the quinazoline derivative using benzyl bromide in the presence of a base like sodium hydride.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-{[(4-chlorophenyl)methyl]sulfanyl}quinazolin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom in the 4-chlorophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

    Substitution: Sodium hydroxide, potassium carbonate, dimethylformamide, and various nucleophiles.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced quinazoline derivatives.

    Substitution: Substituted quinazoline derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

N-benzyl-2-{[(4-chlorophenyl)methyl]sulfanyl}quinazolin-4-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-benzyl-2-{[(4-chlorophenyl)methyl]sulfanyl}quinazolin-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibition of Enzymes: Binding to and inhibiting the activity of specific enzymes involved in disease pathways.

    Modulation of Receptors: Interacting with cellular receptors to modulate signaling pathways.

    Induction of Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.

Comparison with Similar Compounds

Substituent Variations and Structural Modifications

Key structural analogs differ in substituents at positions 2 and 4 of the quinazoline core. Below is a comparative analysis:

Compound Name Position 2 Substituent Position 4 Substituent Key Features
Target Compound [(4-Chlorophenyl)methyl]sulfanyl Benzyl Bulky sulfanyl group; electron-withdrawing Cl enhances lipophilicity
N-(4-Fluorophenyl)-2-(methylthio)quinazolin-4-amine (9c) Methylsulfanyl 4-Fluorophenyl Smaller sulfanyl group; electron-withdrawing F enhances metabolic stability
2-(Methylthio)-N-(p-tolyl)quinazolin-4-amine (9m) Methylsulfanyl p-Tolyl Methyl group on aryl enhances steric hindrance
6-(Benzo[d][1,3]dioxol-5-yl)-N-(thiophen-2-ylmethyl)quinazolin-4-amine (4) None (aryl at C6) Thiophen-2-ylmethyl Extended π-system at C6; heterocyclic amine enhances solubility
N-(2,4-Dihalogenophenyl)-2-trichloromethylquinazolin-4-amine (10-13) Trichloromethyl 2,4-Dihalogenophenyl Halogens enhance electrophilicity; trichloromethyl improves reactivity

Key Observations :

  • Electronic Effects : The 4-chlorophenyl moiety enhances lipophilicity and may influence π-π stacking in hydrophobic protein pockets. In contrast, electron-donating groups (e.g., p-tolyl in 9m) reduce electrophilicity but improve solubility .
  • Synthetic Accessibility : The target compound’s synthesis likely involves nucleophilic displacement of a 4-chloroquinazoline intermediate with benzylamine and [(4-chlorophenyl)methyl]thiol, analogous to methods in and .

Example Protocol :

  • For compound 4 :
    • 6-Bromo-4-chloroquinazoline reacted with thiophen-2-ylmethanamine in DMF/Hünig’s base.
    • Suzuki coupling with benzo[d][1,3]dioxol-5-ylboronic acid under microwave conditions.

Biological Activity

N-benzyl-2-{[(4-chlorophenyl)methyl]sulfanyl}quinazolin-4-amine is a compound belonging to the quinazoline class, which has garnered attention for its diverse biological activities. Quinazolines are known for their potential therapeutic effects, including anticancer, antibacterial, and antiviral properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

The compound can be represented with the following structural formula:

\text{N benzyl 2 4 chlorophenyl methyl sulfanyl}quinazolin-4-amine}

Biological Activity Overview

The biological activity of this compound has been investigated across various studies, highlighting its potential as an anticancer and antimicrobial agent.

Anticancer Activity

Research has demonstrated that quinazoline derivatives exhibit significant anticancer properties. For instance, studies have shown that related compounds can induce apoptosis in cancer cell lines such as HCT-116 and MCF-7. The compound's structure allows it to interact with specific cellular targets, leading to growth inhibition.

Cell Line IC50 (µg/mL) Reference
HCT-1161.9
MCF-72.3
Doxorubicin3.23

These findings suggest that this compound may be a promising candidate for further development as an anticancer drug.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies report significant activity against various bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus) and other Gram-positive organisms.

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL) Reference
MRSA0.98
S. aureus1.5
C. albicans2.0

These results indicate that the compound possesses strong antibacterial and antifungal properties, making it a candidate for treating infections caused by resistant strains.

The mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Cell Proliferation : The compound disrupts cell cycle progression in cancer cells, leading to increased apoptosis.
  • Interference with DNA Synthesis : Quinazoline derivatives often inhibit enzymes involved in nucleic acid synthesis, affecting bacterial replication.
  • Disruption of Biofilm Formation : Studies suggest that the compound can inhibit biofilm formation in bacteria, enhancing its antimicrobial efficacy.

Case Studies

Several case studies have highlighted the effectiveness of quinazoline derivatives in clinical settings:

  • Study on Anticancer Activity : A study involving a series of quinazoline derivatives demonstrated that modifications to the benzyl group significantly enhanced anticancer activity against various tumor cell lines.
  • Clinical Trials for Antimicrobial Use : Trials assessing the efficacy of similar compounds against resistant bacterial strains have shown promising results, indicating a potential pathway for developing new antibiotics.

Q & A

Q. What are the key considerations for optimizing the synthesis of N-benzyl-2-{[(4-chlorophenyl)methyl]sulfanyl}quinazolin-4-amine?

  • Methodological Answer : Synthesis optimization requires careful selection of reaction conditions. For example:
  • Solvent choice : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilic substitution at the quinazoline C2 position .
  • Temperature control : Elevated temperatures (80–100°C) improve sulfanyl group incorporation but may risk side reactions like oxidation of the benzylthioether moiety .
  • Catalyst use : Base catalysts (e.g., K₂CO₃) facilitate deprotonation of the thiol group during substitution .
    Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product from byproducts like sulfoxides or disulfides .

Q. How can researchers confirm the structural integrity of the synthesized compound?

  • Methodological Answer : Multimodal spectroscopic and computational techniques are essential:
  • NMR : ¹H and ¹³C NMR identify characteristic signals (e.g., aromatic protons at δ 7.2–8.5 ppm for the quinazoline core and benzyl substituents) .
  • Mass spectrometry : High-resolution MS (e.g., Q Exactive Orbitrap) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 334.1 for C₁₇H₁₉ClN₃S) .
  • X-ray crystallography : Resolves bond angles and confirms stereoelectronic effects, such as the dihedral angle between the quinazoline and 4-chlorophenyl groups .

Q. What preliminary assays are used to assess biological activity?

  • Methodological Answer : Initial screens focus on target engagement and cytotoxicity:
  • Enzyme inhibition assays : Test against kinases (e.g., EGFR or VEGFR) using fluorescence-based ADP-Glo™ kits to quantify IC₅₀ values .
  • Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with dose-response curves (1–100 μM) .
  • Solubility and stability : Measure kinetic solubility in PBS (pH 7.4) and monitor degradation via HPLC under accelerated conditions (40°C, 75% RH) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

  • Methodological Answer : SAR strategies include:
  • Substituent variation : Replace the benzyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate electron density at the quinazoline N4 position .
  • Bioisosteric replacement : Substitute the sulfanyl group with sulfonyl or sulfonamide moieties to enhance metabolic stability .
  • 3D-QSAR modeling : Use Schrödinger’s Maestro to correlate molecular electrostatic potential maps with activity against specific kinases .

Q. What experimental approaches resolve contradictions in reported biological activity data?

  • Methodological Answer : Discrepancies may arise from assay conditions or compound purity. Mitigation strategies:
  • Standardized protocols : Adopt CLSI guidelines for cell-based assays (e.g., consistent serum concentration, passage number) .
  • Impurity profiling : Use LC-MS to identify and quantify degradation products (e.g., sulfoxide derivatives) that may antagonize activity .
  • Orthogonal validation : Cross-verify results using SPR (surface plasmon resonance) for binding affinity and transcriptomics for downstream pathway effects .

Q. How can computational methods enhance reaction design and mechanistic understanding?

  • Methodological Answer : Integrate quantum chemistry and machine learning:
  • Reaction path optimization : Use Gaussian 16 to calculate transition states for sulfanyl group incorporation, identifying energy barriers .
  • Density Functional Theory (DFT) : Predict regioselectivity in electrophilic substitution reactions at the quinazoline core .
  • Machine learning : Train models on PubChem data to predict solvent-reagent combinations that maximize yield .

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